molecular formula C16H22N2O2 B2855531 3-phenyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidine-1-carboxamide CAS No. 2034340-58-2

3-phenyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidine-1-carboxamide

Cat. No. B2855531
CAS RN: 2034340-58-2
M. Wt: 274.364
InChI Key: QNGNDCUFFAZMQH-UHFFFAOYSA-N
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Description

The compound “3-phenyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidine-1-carboxamide” is a complex organic molecule that contains a pyrrolidine ring, a phenyl group, and a tetrahydro-2H-pyran ring . Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom. Phenyl groups are a functional group that consists of six carbon atoms joined together in a planar cycle, and the tetrahydro-2H-pyran ring is a six-membered ring with five carbon atoms and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine and tetrahydro-2H-pyran rings would likely adopt a chair conformation, which is the most stable conformation for six-membered rings . The phenyl group would be planar due to the conjugation of its π electrons .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The pyrrolidine ring might undergo reactions typical of amines, such as protonation, alkylation, or acylation. The phenyl group might undergo electrophilic aromatic substitution reactions, and the tetrahydro-2H-pyran ring might undergo reactions typical of ethers, such as cleavage by strong acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .

Scientific Research Applications

Therapeutic Drug Development

The pyrrolidine and pyran moieties present in this compound are common in drugs due to their pharmacological properties. The compound’s structure suggests potential use in the development of therapeutic agents, particularly as a scaffold for creating new molecules with biological activity . Its stereochemistry and sp3 hybridization allow for diverse interactions with biological targets, which can be exploited in drug design.

Synthesis of Heterocyclic Compounds

Heterocyclic compounds, such as pyridopyrimidines, are of great interest in medicinal chemistry. The compound could serve as a precursor in the synthesis of these heterocycles, which have shown therapeutic interest or have been approved for use as therapeutics .

Biological Activity Modulation

The structural features of this compound, including the pyrrolidine ring, make it a candidate for modifying biological activity. The ring’s non-planarity and potential for pseudorotation can influence the binding mode to proteins, leading to different biological profiles of drug candidates .

Mechanism of Action

Without more specific information, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its structure and the target it’s designed to interact with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and properties. For example, if it contains reactive functional groups, it might be hazardous to handle. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

N-(oxan-4-yl)-3-phenylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-16(17-15-7-10-20-11-8-15)18-9-6-14(12-18)13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGNDCUFFAZMQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidine-1-carboxamide

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